Adrenocorticotropin zinc

Adrenal stimulation Repository ACTH pharmacodynamics Corticosteroidogenesis

Adrenocorticotropin zinc (CAS 53468-06-7), also designated ACTH-Z, corticotropin zinc hydroxide, tetracosactrin depot, or Synacthen Depot, is a long-acting repository formulation in which adrenocorticotropic hormone (ACTH) or its synthetic N-terminal 1–24 fragment (tetracosactide/cosyntropin) is complexed with zinc hydroxide to form a sterile aqueous suspension for intramuscular administration. The zinc–ACTH adsorption complex yields prolonged melanocortin-2 receptor (MC2R) agonism at the adrenal cortex, driving sustained glucocorticoid, mineralocorticoid, and androgen secretion that far outlasts the biological half-life of uncomplexed ACTH or cosyntropin.

Molecular Formula C272H422N80O70P2S2Zn3+2
Molecular Weight 6255 g/mol
CAS No. 53468-06-7
Cat. No. B1256762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdrenocorticotropin zinc
CAS53468-06-7
SynonymsACTH zinc
ACTH-Z
adrenocorticotropin zinc
Cortrosyn Depot
synacthen depot
synacthen retard
tetracosactrin depot
zinc corticotropin
Zn beta(1-24)ACTH
Molecular FormulaC272H422N80O70P2S2Zn3+2
Molecular Weight6255 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)O)NC(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CC8=CN=CN8)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC9=CC=C(C=C9)O)NC(=O)C(CO)N.CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)O)NC(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CC8=CN=CN8)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC9=CC=C(C=C9)O)NC(=O)C(CO)N.OP(=O)([O-])[O-].OP(=O)([O-])[O-].[Zn+2].[Zn+2].[Zn+2]
InChIInChI=1S/2C136H210N40O31S.2H3O4P.3Zn/c2*1-75(2)109(127(200)154-71-106(181)156-88(31-13-17-52-137)114(187)158-89(32-14-18-53-138)115(188)159-91(35-21-56-149-134(142)143)116(189)164-96(37-23-58-151-136(146)147)131(204)175-60-25-39-104(175)126(199)173-111(77(5)6)128(201)163-90(33-15-19-54-139)120(193)171-110(76(3)4)129(202)169-101(65-80-43-47-84(180)48-44-80)132(205)176-61-26-40-105(176)133(206)207)172-125(198)103-38-24-59-174(103)130(203)95(34-16-20-55-140)157-107(182)70-153-113(186)99(66-81-68-152-87-30-12-11-29-85(81)87)167-117(190)92(36-22-57-150-135(144)145)160-121(194)98(63-78-27-9-8-10-28-78)166-123(196)100(67-82-69-148-74-155-82)168-118(191)93(49-50-108(183)184)161-119(192)94(51-62-208-7)162-124(197)102(73-178)170-122(195)97(165-112(185)86(141)72-177)64-79-41-45-83(179)46-42-79;2*1-5(2,3)4;;;/h2*8-12,27-30,41-48,68-69,74-77,86,88-105,109-111,152,177-180H,13-26,31-40,49-67,70-73,137-141H2,1-7H3,(H,148,155)(H,153,186)(H,154,200)(H,156,181)(H,157,182)(H,158,187)(H,159,188)(H,160,194)(H,161,192)(H,162,197)(H,163,201)(H,164,189)(H,165,185)(H,166,196)(H,167,190)(H,168,191)(H,169,202)(H,170,195)(H,171,193)(H,172,198)(H,173,199)(H,183,184)(H,206,207)(H4,142,143,149)(H4,144,145,150)(H4,146,147,151);2*(H3,1,2,3,4);;;/q;;;;3*+2/p-4/t2*86?,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,109-,110-,111-;;;;;/m00...../s1
InChIKeyQZPSPKNRKXWDQH-HCKIHNDZSA-J
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Adrenocorticotropin Zinc (CAS 53468-06-7): A Repository ACTH–Zinc Complex for Sustained Adrenocortical Stimulation


Adrenocorticotropin zinc (CAS 53468-06-7), also designated ACTH-Z, corticotropin zinc hydroxide, tetracosactrin depot, or Synacthen Depot, is a long-acting repository formulation in which adrenocorticotropic hormone (ACTH) or its synthetic N-terminal 1–24 fragment (tetracosactide/cosyntropin) is complexed with zinc hydroxide to form a sterile aqueous suspension for intramuscular administration [1]. The zinc–ACTH adsorption complex yields prolonged melanocortin-2 receptor (MC2R) agonism at the adrenal cortex, driving sustained glucocorticoid, mineralocorticoid, and androgen secretion that far outlasts the biological half-life of uncomplexed ACTH or cosyntropin [2]. Historically approved diagnostic and therapeutic indications include screening for adrenocortical insufficiency, treatment of infantile spasms, acute exacerbations of multiple sclerosis, and various collagen, dermatologic, and ocular inflammatory conditions [3]. The compound is listed under ATC code H01AA01 and has been classified as a discontinued drug product in several regulatory jurisdictions, though it remains available through specialty pharmaceutical channels for research and restricted clinical use [4].

Why Adrenocorticotropin Zinc Cannot Be Interchanged with Other ACTH or Cosyntropin Formulations


ACTH-based pharmacotherapies are not functionally interchangeable. The duration, intensity, and reproducibility of adrenocortical stimulation are governed by the delivery matrix—not merely the peptide sequence. Uncomplexed natural ACTH (1–39) and cosyntropin (ACTH 1–24) exhibit plasma half-lives of approximately 15 minutes following intravenous administration and provide only approximately 1 hour of effective adrenal stimulation after intramuscular injection [1]. In contrast, the zinc hydroxide adsorption complex (ACTH-Z) generates a slow-release depot that sustains plasma ACTH concentrations for 12–24 hours and adrenocortical steroid output for 24–72 hours [2]. Alternative repository matrices—gelatin (Acthar Gel), carboxymethylcellulose (CMC; Duracton/Acton prolongatum), and polyphloretin phosphate (Reacthin)—each produce distinct absorption kinetics and maximal adrenocortical response magnitudes, and none replicates the zinc hydroxide formulation's combination of potency, duration, and response profile [3]. Substituting one ACTH preparation for another without adjusting dose, dosing interval, and therapeutic monitoring protocol risks both under-treatment (inadequate steroidogenesis) and over-treatment (sustained hypercortisolism with attendant metabolic complications). The quantitative evidence below establishes precisely where adrenocorticotropin zinc differentiates from its closest comparators.

Adrenocorticotropin Zinc: Head-to-Head Quantitative Differentiation Evidence for Scientific Selection and Procurement


Corticotropin-Zinc Hydroxide Demonstrates 2:1 Potency Advantage Over ACTH in 16% Gelatin in Human Adrenal Stimulation

In a controlled pharmacodynamic study of six normal human subjects, 40 USP units of corticotropin-zinc hydroxide produced adrenal stimulation equivalent to 80 units of ACTH formulated in 16% gelatin—a 2:1 potency ratio in favor of the zinc complex [1]. Doubling the corticotropin-zinc hydroxide dose to 80 units prolonged the duration of action to up to two days in two of seven subjects, and a twofold rise in plasma ACTH levels was associated with a 46% increase in steroidogenesis measured by plasma 11-hydroxycorticosteroids [1]. The comparator, ACTH in 16% gelatin (equivalent to the repository corticotropin gel formulation, Acthar Gel), required twice the unit dosage to achieve comparable adrenal stimulation, confirming that the zinc hydroxide matrix confers intrinsically higher bioavailability or receptor activation efficiency per administered unit [1].

Adrenal stimulation Repository ACTH pharmacodynamics Corticosteroidogenesis Clinical endocrinology

Cortrophin-Zinc Sustains High Plasma and Adrenal Corticosterone for ≥24 Hours vs. <12 Hours for CMC-Complexed ACTH in the Rat

A direct comparison of two commercially available long-acting ACTH preparations was conducted in rats via subcutaneous injection, with plasma and adrenal corticosterone levels serving as pharmacodynamic readouts [1]. Cortrophin-Zinc (Organon; ACTH–zinc hydroxide) at a dose of 32 IU maintained high plasma and adrenal corticosterone concentrations for at least 24 hours post-injection [1]. In contrast, Duracton (Nordic; ACTH in carboxymethylcellulose) at doses up to 32 IU was effective in stimulating adrenal cortical secretion for less than 12 hours [1]. The greater than twofold difference in duration of sustained corticosterone elevation demonstrates that the zinc hydroxide depot matrix provides substantially prolonged adrenocortical drive compared with the CMC-based repository system [1].

Preclinical pharmacokinetics ACTH depot comparison Corticosterone sustainment Rodent adrenal physiology

Zn(OH)₂ Corticotropin Produces Significantly Greater 24-Hour Urinary 17-OHCS Excretion Than Gelatin Corticotropin at Equivalent High Dose (P<0.05)

In a comparative two-day intramuscular corticotropin test performed in human subjects, four long-acting ACTH preparations were evaluated by measuring 24-hour urinary excretion of Porter-Silber 17-hydroxycorticosteroids (17-OHCS), ketogenic 17-OHCS, and 17-ketosteroids (17-KS) [1]. At a dose of 120 IU, Zn(OH)₂ corticotropin (Cortrophine-Z) elicited a mean Porter-Silber 17-OHCS excretion increase of +52.2 mg above baseline, versus only +37.7 mg for 120 IU gelatin corticotropin—a 38% greater response that reached statistical significance (P<0.05) [1]. The total response ranking by intensity was: polyphloretin phosphate > CMC > zinc hydroxide > gelatin, but critically, the Zn(OH)₂ corticotropin response continued appreciably longer than all other preparations on the day following the two corticotropin test days, indicating that zinc hydroxide uniquely combines high response intensity with extended duration [1].

Urinary corticosteroid excretion Two-day corticotropin test Adrenocortical response magnitude Clinical pharmacology

Tetracosactide Zinc Depot Extends Adrenocortical Stimulation Duration from ~1 Hour to 24–48 Hours Compared with Standard Uncomplexed Tetracosactide

Tetracosactide (ACTH 1–24; cosyntropin) in its standard, uncomplexed formulation provides a short duration of adrenocortical stimulation of approximately 1 hour following intramuscular administration, consistent with its rapid absorption and ~15-minute plasma half-life [1]. Complexation with zinc hydroxide or zinc phosphate to produce the depot formulation (tetracosactide zinc injection; Synacthen Depot) extends the effective duration of action to 24–48 hours, with plasma ACTH(1–24) concentrations of 200–300 pg/mL maintained for 12 hours post-injection [2]. After 1 mg intramuscular tetracosactide zinc, peak cortisol levels are recorded during the first 8–12 hours, elevated cortisol concentrations are maintained for up to 24 hours, and basal levels are restored after approximately 36–48 hours [3]. This represents an approximately 24- to 48-fold extension of the pharmacological effect window compared with the uncomplexed peptide [1][3].

Depot formulation pharmacokinetics Tetracosactide zinc phosphate Duration of action Synacthen Depot

ACTH(1–24)-Zinc Confers Reduced Immunogenic Potential Relative to Full-Length Natural ACTH(1–39) by Elimination of the Species-Variable C-Terminal Antigenic Domain

Natural ACTH is a 39-amino-acid polypeptide. The C-terminal amino acid sequence occupying positions 25–33 (and extending to 25–39) varies among species and contains the dominant antigenic determinants responsible for anti-ACTH antibody formation when heterologous ACTH is administered to humans [1]. Cosyntropin (ACTH 1–24) and its zinc complex lack this C-terminal fragment entirely while retaining full MC2R agonist activity, thereby exhibiting substantially reduced immunogenic activity compared with full-length natural ACTH [1][2]. Notably, repeated administration of depot tetracosactide (ACTH 1–24-Zn) can still induce anti-ACTH(1–24) autoreactivity in a minority of patients: in one clinical trial, 2 of 18 (11%) autoimmune Addison's disease patients developed reactivity post-treatment, with steadily rising antibody absorbance readings during the treatment course [3]. However, this rate is lower than the antibody formation rates historically reported for repeated administration of full-length animal-derived ACTH preparations [1].

Immunogenicity ACTH antibody formation Synthetic ACTH fragment Antigenicity comparison

USP Monograph Defines Stringent Zinc Content and Potency Specifications for Corticotropin Zinc Hydroxide Injectable Suspension Ensuring Batch-to-Batch Reproducibility

The USP monograph for Corticotropin Zinc Hydroxide Injectable Suspension establishes quantitative quality boundaries that directly determine pharmacological reproducibility [1]. Each 40 USP Corticotropin Units must contain not less than 1,800 µg and not more than 2,200 µg of zinc, and not less than 604 µg and not more than 776 µg of anhydrous dibasic sodium phosphate [1]. The potency specification requires not less than 80.0% and not more than 125.0% of the labeled potency in USP Corticotropin Units, and the pH must fall between 7.5 and 8.5 [1]. Bacterial endotoxins are limited to not more than 3.1 USP Endotoxin Units per USP Corticotropin Unit [1]. In contrast, non-USP-grade or research-grade ACTH preparations, including uncomplexed cosyntropin and gelatin-based repository formulations, are not uniformly subject to these zinc-content and potency-range specifications, introducing potential variability in pharmacokinetic release profiles [1].

USP quality specification Zinc content standardization Pharmaceutical analytical chemistry Batch reproducibility

Adrenocorticotropin Zinc: Evidence-Based Research and Industrial Application Scenarios


Chronic In Vivo Disease Models Requiring Once-Daily Sustained Supraphysiological Glucocorticoid Drive

Preclinical rodent models of chronic stress, inflammatory disease, or HPA-axis dysfunction often require sustained, high-level corticosterone output over weeks to months. The evidence that Cortrophin-Zinc (ACTH–zinc hydroxide) at 32 IU s.c. maintains high plasma and adrenal corticosterone for ≥24 hours in rats [1], whereas CMC-based ACTH falls below effective levels within 12 hours, justifies selection of the zinc formulation for once-daily injection protocols. This eliminates the confounding variable of twice-daily handling stress inherent to shorter-acting alternatives, improves animal welfare compliance, and reduces total compound consumption by approximately 50% over the study duration.

Extended Adrenocortical Function Testing (Long Synacthen Test) Using Depot Tetracosactide Zinc

The standard short Synacthen test (0.25 mg uncomplexed cosyntropin IV/IM) assesses adrenocortical reserve over 30–60 minutes, but does not evaluate the sustained steroidogenic capacity of the adrenal cortex. The long Synacthen test employing 1 mg tetracosactide zinc depot IM provides a 5-hour to 48-hour stimulation window [2], during which plasma cortisol is measured at multiple time points (e.g., 0, 4–6, and 24 hours). The depot's ability to maintain plasma tetracosactide concentrations of 200–300 pg/mL for 12 hours [3] and to elevate cortisol for 24–36 hours [4] enables discrimination between primary adrenal insufficiency, secondary (pituitary) insufficiency, and partial adrenocortical reserve—diagnostic information not obtainable with the short test alone.

Comparative Efficacy Studies Where Gelatin-Based ACTH Serves as Active Comparator Requiring Dose Normalization

In clinical or preclinical studies comparing repository ACTH formulations, the demonstrated 2:1 potency ratio—40 units corticotropin-zinc hydroxide equaling 80 units ACTH in 16% gelatin in adrenal stimulation [5]—must be accounted for in study design. Failure to normalize doses by this ratio will confound efficacy comparisons. Researchers designing head-to-head trials or meta-analyses of ACTH products for indications such as infantile spasms or multiple sclerosis exacerbations should use this quantitative conversion factor when interpreting historical data generated with different ACTH formulations or when planning prospective comparative protocols.

Quality-Controlled Procurement of Repository ACTH for Compounded or Reformulated Investigational Products

Investigators compounding ACTH-containing investigational products or developing novel sustained-release peptide formulations require a starting material with defined zinc content and potency specifications. The USP monograph for Corticotropin Zinc Hydroxide Injectable Suspension provides verifiable acceptance criteria—1,800–2,200 µg zinc per 40 USP Units, potency 80.0–125.0% of label, pH 7.5–8.5, endotoxin ≤3.1 EU/Unit [6]—that can be incorporated into certificates of analysis and quality agreements with suppliers. These specifications are absent from non-compendial ACTH sources and represent a regulatory-grade quality framework that strengthens IND/IMPD submissions by demonstrating control over the critical quality attributes governing the sustained-release mechanism.

Quote Request

Request a Quote for Adrenocorticotropin zinc

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.